molecular formula C12H11F2N3O B8231035 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- CAS No. 1421789-95-8

1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-

Cat. No.: B8231035
CAS No.: 1421789-95-8
M. Wt: 251.23 g/mol
InChI Key: QYOWWJNQQPRWCO-LESKNEHBSA-N
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Description

1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- is a chemical compound with the molecular formula C12H11F2N3O It is known for its unique structure, which includes a triazole ring and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- involves several steps. One common method starts with (2R, 3R)-2-(2,5-difluorophenyl)-1-[1,2,4]-triazol-1-yl-butane-2,3-diol. This compound is dissolved in methylene chloride, and triethylamine is added. The reaction mixture is cooled to 0°C, and methane sulfonyl chloride dissolved in methylene chloride is added. After 4 hours, sodium hydroxide solution is added, and the reaction mixture is stirred at room temperature overnight. The final product is obtained through purification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The triazole ring and the difluorophenyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- involves its interaction with specific molecular targets. The triazole ring and the difluorophenyl group play crucial roles in binding to these targets, leading to the compound’s biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to inhibit enzymes and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: Another triazole derivative with different substitution patterns.

    1H-1,2,4-Triazole: The parent compound without the difluorophenyl and oxiranyl groups.

    2,5-Difluorophenyl derivatives: Compounds with similar difluorophenyl groups but different functional groups attached.

Uniqueness

1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- is unique due to its specific combination of a triazole ring, a difluorophenyl group, and an oxiranyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1H-1,2,4-Triazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly as antifungal agents. The compound 1H-1,2,4-triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- is a notable member of this class and exhibits promising biological properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 1H-1,2,4-triazole derivatives often involves various chemical reactions that enhance their biological efficacy. For instance, the compound can be synthesized through a multi-step process involving Grignard reagents and one-pot reactions with trimethylsulfoxonium iodide and 1,2,4-triazole . The structural formula includes a triazole ring that is crucial for its biological activity.

Antifungal Activity

The primary biological activity associated with 1H-1,2,4-triazole compounds is their antifungal properties. Triazoles function by inhibiting the enzyme lanosterol demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes. This mechanism disrupts membrane integrity and leads to cell death .

Table 1: Antifungal Activity of Selected Triazole Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
FluconazoleCandida albicans0.5 µg/mL
IsavuconazoleAspergillus fumigatus0.25 µg/mL
1H-1,2,4-Triazole DerivativeCandida glabrataTBD

Inhibition of Carbonic Anhydrase

Recent studies have indicated that certain triazole derivatives exhibit moderate inhibition against carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes including respiration and acid-base balance. Molecular docking studies suggest that these compounds bind effectively to the enzyme's active site .

Table 2: Inhibition Potency of Triazole Derivatives on CA-II

Compound NameIC50 (µM)
Triazole Analog A12.5
Triazole Analog B15.0
1H-1,2,4-Triazole DerivativeTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazoles indicates that modifications to the triazole ring and substituents significantly affect their biological activity. For example, the presence of electron-withdrawing groups such as fluorine enhances antifungal potency .

Case Studies

Several case studies have demonstrated the efficacy of triazoles in clinical settings:

  • Case Study on Resistance : A study showed that patients treated with fluconazole developed resistance due to mutations in the target enzyme. This highlights the need for new triazole derivatives like the one discussed to combat resistant strains .
  • Clinical Trials : Trials involving new triazole compounds have shown promising results in treating systemic fungal infections with improved safety profiles compared to traditional agents .

Properties

IUPAC Name

1-[[(2R)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8H,5H2,1H3/t8?,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOWWJNQQPRWCO-LESKNEHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@](O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135340
Record name 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421789-95-8
Record name 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421789-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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